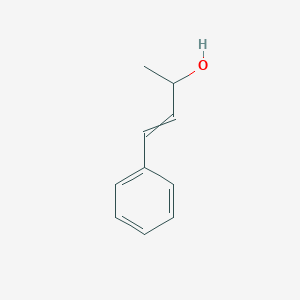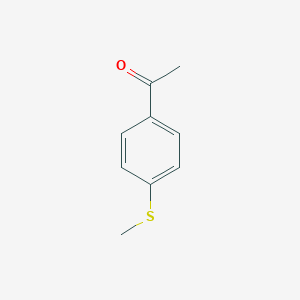
4-苯基-3-丁烯-2-醇
概述
描述
“3-Buten-2-ol, 4-phenyl-” is a chemical compound with the molecular formula C10H12O . It has an average mass of 148.202 Da and a monoisotopic mass of 148.088821 Da . The compound is also known by other names such as α-Methyl-γ-phenylallyl alcohol and 1-Methyl-3-phenylallyl alcohol .
Synthesis Analysis
The synthesis of 4-Phenyl-3-buten-2-ol involves the reduction of (E)-4-phenyl-3-buten-2-one using sodium borohydride in an ethanol solution . The reaction is carried out under an atmosphere of nitrogen at room temperature .
Molecular Structure Analysis
The molecular structure of “3-Buten-2-ol, 4-phenyl-” consists of a phenyl group attached to a 3-buten-2-ol moiety . The compound has a double bond in the butenol part, which can exist in E (trans) or Z (cis) configuration .
Chemical Reactions Analysis
The compound “3-Buten-2-ol, 4-phenyl-” can undergo various chemical reactions. For instance, it can be reduced to form 4-phenyl-3-butyn-2-ol when incubated with rat liver microsomes in the presence of NADPH .
Physical and Chemical Properties Analysis
“3-Buten-2-ol, 4-phenyl-” has a density of 1.0±0.1 g/cm3, a boiling point of 268.8±9.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.6 mmHg at 25°C . It has an enthalpy of vaporization of 53.5±3.0 kJ/mol and a flash point of 122.5±14.5 °C . The compound has a molar refractivity of 48.3±0.3 cm3 and a molar volume of 144.8±3.0 cm3 .
科学研究应用
化学结构和性质
“4-苯基-3-丁烯-2-醇”是一种化学化合物,化学式为C10H12O,分子量为148.2017 . 它也称为α-甲基-γ-苯基烯丙醇、1-甲基-3-苯基烯丙醇和4-苯基-3-丁烯-2-醇 .
在有机合成中的应用
该化合物用于从α,β-不饱和酮合成4,5-二取代2-氨基噻唑 . 合成过程包括使用硼氢化钠将(E)-4-苯基-3-丁烯-2-酮还原为4-苯基-3-丁烯-2-醇 .
锌电镀添加剂
4-苯基-3-丁烯-2-酮是4-苯基-3-丁烯-2-醇的衍生物,用作水性介质中锌电镀的添加剂 . 它不溶于水,因此在添加到电镀槽之前会溶解在甲醇中 .
代谢研究
该化合物用于代谢研究。 例如,当PBYO在存在NADPH的情况下与大鼠肝微粒体一起孵育时,形成了三键还原产物反式-4-苯基-3-丁烯-2-酮(PBO)和羰基还原产物4-苯基-3-丁炔-2-醇(PBYOL) .
热物理性质分析
该化合物用于热物理性质的研究。 美国国家标准与技术研究院 (NIST) 提供了对纯化合物(如4-苯基-3-丁烯-2-酮)的热力学性质数据的精选 .
安全和危害
作用机制
Mode of Action
It’s known that the compound has a floral type odor and a waxy type flavor , suggesting it may interact with olfactory receptors.
Pharmacokinetics
It’s known that the compound can be reduced to 4-phenyl-2-butanone (pba) by liver cytosol with nadph .
Result of Action
It’s known that the compound has a floral type odor and a waxy type flavor , suggesting it may have effects on sensory perception.
属性
| { "Design of the Synthesis Pathway": "The synthesis pathway for 3-Buten-2-ol, 4-phenyl- involves the condensation of phenylacetaldehyde with ethyl acetoacetate to form 4-phenyl-3-buten-2-one, which is then reduced to 3-Buten-2-ol, 4-phenyl- using sodium borohydride.", "Starting Materials": ["Phenylacetaldehyde", "Ethyl acetoacetate", "Sodium borohydride", "Methanol", "Water", "Hydrochloric acid"], "Reaction": [ "Step 1: Dissolve 10 g of phenylacetaldehyde and 15 g of ethyl acetoacetate in 50 mL of methanol.", "Step 2: Add 2 mL of hydrochloric acid to the solution and reflux for 4 hours.", "Step 3: Cool the solution and add 50 mL of water to it.", "Step 4: Extract the product with dichloromethane.", "Step 5: Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent.", "Step 6: Dissolve the residue in 50 mL of ethanol and add 2 g of sodium borohydride.", "Step 7: Stir the mixture for 1 hour at room temperature.", "Step 8: Quench the reaction by adding 10 mL of water and then acidify the solution with hydrochloric acid.", "Step 9: Extract the product with dichloromethane.", "Step 10: Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent to obtain 3-Buten-2-ol, 4-phenyl-." ] } | |
CAS 编号 |
17488-65-2 |
分子式 |
C10H12O |
分子量 |
148.20 g/mol |
IUPAC 名称 |
(Z)-4-phenylbut-3-en-2-ol |
InChI |
InChI=1S/C10H12O/c1-9(11)7-8-10-5-3-2-4-6-10/h2-9,11H,1H3/b8-7- |
InChI 键 |
ZIJWGEHOVHJHKB-FPLPWBNLSA-N |
手性 SMILES |
CC(/C=C\C1=CC=CC=C1)O |
SMILES |
CC(C=CC1=CC=CC=C1)O |
规范 SMILES |
CC(C=CC1=CC=CC=C1)O |
沸点 |
140.00 °C. @ 12.00 mm Hg |
密度 |
1.006-1.012 |
| 36004-04-3 17488-65-2 |
|
物理描述 |
colourless slightly viscous liquid with a sweet, mild, fruity, floral, balsamic odour |
溶解度 |
insoluble in water; soluble in organic solvents, oils miscible at room temperature (in ethanol) |
同义词 |
1-Phenyl-1-buten-3-ol; 1-Styrylethanol; 3-Hydroxy-1-phenyl-1-butene; α-Methyl-3-phenylallyl Alcohol; |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details






Synthesis routes and methods IV
Procedure details








Synthesis routes and methods V
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














